molecular formula C₇₆H₁₀₀N₁₈O₁₉S₂ B1574774 Agtad[cfwkyc]V

Agtad[cfwkyc]V

Cat. No.: B1574774
M. Wt: 1633.86
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

AGTAD[CFWKYC]V has several scientific research applications:

Preparation Methods

The synthesis of AGTAD[CFWKYC]V involves peptide synthesis techniques, which typically include solid-phase peptide synthesis (SPPS). The reaction conditions for SPPS involve the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . Industrial production methods for peptides like this compound may involve large-scale SPPS with automated synthesizers to ensure high purity and yield.

Chemical Reactions Analysis

AGTAD[CFWKYC]V can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the sulfur atoms in the cysteine residues, forming disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Mechanism of Action

AGTAD[CFWKYC]V exerts its effects by binding to the urotensin II receptor, a G-protein-coupled receptor. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets involved include calcium channels and other signaling molecules that mediate the effects of the peptide .

Comparison with Similar Compounds

AGTAD[CFWKYC]V is similar to other peptides like somatostatin-14 and endothelin-1, which also interact with G-protein-coupled receptors. this compound is unique in its specific interaction with the urotensin II receptor and its distinct amino acid sequence. Similar compounds include:

Properties

Molecular Formula

C₇₆H₁₀₀N₁₈O₁₉S₂

Molecular Weight

1633.86

IUPAC Name

(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C62H84N14O17S2/c1-31(2)50(62(92)93)76-60(90)47-30-95-94-29-46(73-58(88)45(26-49(80)81)69-53(83)33(4)67-61(91)51(34(5)77)75-48(79)28-66-52(82)32(3)64)59(89)71-42(23-35-13-7-6-8-14-35)55(85)72-44(25-37-27-65-40-16-10-9-15-39(37)40)57(87)68-41(17-11-12-22-63)54(84)70-43(56(86)74-47)24-36-18-20-38(78)21-19-36/h6-10,13-16,18-21,27,31-34,41-47,50-51,65,77-78H,11-12,17,22-26,28-30,63-64H2,1-5H3,(H,66,82)(H,67,91)(H,68,87)(H,69,83)(H,70,84)(H,71,89)(H,72,85)(H,73,88)(H,74,86)(H,75,79)(H,76,90)(H,80,81)(H,92,93)/t32-,33-,34+,41-,42-,43-,44-,45-,46-,47-,50-,51-/m0/s1

SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)N

sequence

One Letter Code: pGlu-HGAAPECFWKYCI (Disulfide bridge: Cys8-Cys13)

Origin of Product

United States

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